molecular formula C21H24N2O4 B4397054 N-[2-(4-morpholinylcarbonyl)phenyl]-4-phenoxybutanamide

N-[2-(4-morpholinylcarbonyl)phenyl]-4-phenoxybutanamide

Cat. No. B4397054
M. Wt: 368.4 g/mol
InChI Key: SSVVBRZZKMEYII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-morpholinylcarbonyl)phenyl]-4-phenoxybutanamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. This kinase is involved in regulating cell division and is overexpressed in many types of cancer. MLN8054 has been shown to have potential as a cancer treatment, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.

Mechanism of Action

N-[2-(4-morpholinylcarbonyl)phenyl]-4-phenoxybutanamide targets the Aurora A kinase, which is involved in regulating cell division. Specifically, it inhibits the kinase activity of Aurora A, which leads to defects in spindle formation and chromosome alignment during mitosis. This ultimately results in cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects
In addition to its effects on cell division, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to support tumor growth.

Advantages and Limitations for Lab Experiments

N-[2-(4-morpholinylcarbonyl)phenyl]-4-phenoxybutanamide has several advantages for use in lab experiments. For example, it is a small molecule inhibitor, which makes it easy to administer to cells or animals. In addition, it has been extensively studied, so there is a wealth of information about its mechanism of action and effects. However, there are also limitations to its use. For example, it may not be effective in all types of cancer, and there may be side effects associated with its use.

Future Directions

There are several future directions for research on N-[2-(4-morpholinylcarbonyl)phenyl]-4-phenoxybutanamide. One area of interest is the development of new formulations or delivery methods that could increase its effectiveness or reduce side effects. Another area of interest is the identification of biomarkers that could be used to predict which patients are most likely to respond to treatment with this compound. Finally, there is interest in combining this compound with other cancer treatments to improve its efficacy.

Scientific Research Applications

N-[2-(4-morpholinylcarbonyl)phenyl]-4-phenoxybutanamide has been extensively studied for its potential as a cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to have synergistic effects when used in combination with other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[2-(morpholine-4-carbonyl)phenyl]-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c24-20(11-6-14-27-17-7-2-1-3-8-17)22-19-10-5-4-9-18(19)21(25)23-12-15-26-16-13-23/h1-5,7-10H,6,11-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVVBRZZKMEYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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